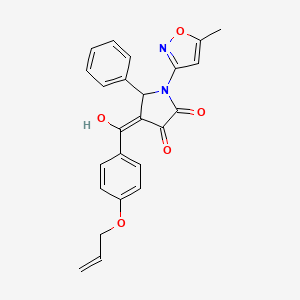

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrolone core substituted with a 5-methylisoxazole ring, a phenyl group, a 3-hydroxy moiety, and a 4-(allyloxy)benzoyl group. Its synthesis likely involves multi-step reactions, including benzoylation and cyclization steps, as inferred from analogous procedures in pyrazolone and pyrrolone syntheses . Key structural features include:

- Pyrrolone core: Provides a lactam structure, enabling hydrogen bonding and π-π interactions.

- 4-(Allyloxy)benzoyl group: Introduces electron-withdrawing and steric effects, influencing reactivity and solubility.

This compound’s electronic properties (e.g., electronegativity, hardness) can be analyzed using density-functional theory (DFT) frameworks , though specific computational data are unavailable in the provided evidence.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-3-13-30-18-11-9-17(10-12-18)22(27)20-21(16-7-5-4-6-8-16)26(24(29)23(20)28)19-14-15(2)31-25-19/h3-12,14,21,27H,1,13H2,2H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGZSVOICKMWHP-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one, primarily targets human carbonic anhydrase isoenzymes I, II, VII, and XII . Carbonic anhydrases are a group of ubiquitous zinc-containing enzymes present in all mammals, including humans.

Mode of Action

The compound interacts with its targets by inhibiting the activity of the carbonic anhydrase isoenzymes. It acts as a carbonic anhydrase inhibitor , which means it prevents these enzymes from performing their usual function of speeding up the reaction that converts carbon dioxide and water into carbonic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs from the literature:

Structural and Electronic Differences

a) Heterocyclic Substituents

- The 5-methylisoxazole in the target compound contrasts with the pyridine in and pyrazole-carboxamide in . Isoxazole’s lower basicity compared to pyridine may reduce protonation-dependent interactions but improve metabolic stability.

- The pyrrolone core is common across analogs, but substituents like 3-pyridinylmethyl in introduce basic nitrogen atoms, altering solubility and binding affinity.

b) Functional Groups

- Hydroxy groups in all compounds enable intramolecular hydrogen bonding, stabilizing tautomeric forms as seen in hydroxypyrazole derivatives .

c) Electronic Properties

- Absolute electronegativity (χ) and hardness (η) concepts suggest that electron-withdrawing groups (e.g., benzoyl, chlorophenyl) increase χ, enhancing electrophilicity. The target compound’s benzoyl group likely elevates χ compared to the methoxyethyl analog .

Q & A

Q. What are the key synthetic pathways for preparing 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, including:

- Core formation : Condensation of substituted benzoyl chlorides with isoxazole derivatives (e.g., 5-methylisoxazol-3-amine) under basic conditions (e.g., sodium hydride in DMSO) .

- Functionalization : Allyloxybenzoyl groups are introduced via nucleophilic substitution or coupling reactions, requiring controlled temperatures (60–80°C) and anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Cyclization : Acid- or base-assisted cyclization to form the pyrrolone ring, with yields highly dependent on solvent polarity and reaction time (e.g., 46–63% yields reported for analogous compounds) .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate cyclization but risk decomposition |

| Solvent | DMSO or DCM | Polar aprotic solvents enhance reaction rates |

| Catalyst | NaH or K₂CO₃ | Base strength affects nucleophilic substitution efficiency |

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 6.5–8.0 ppm confirm aromatic protons; allyloxy groups show characteristic splitting (δ 4.5–5.5 ppm) .

- ¹³C NMR : Carbonyl groups (C=O) appear at ~170–180 ppm; isoxazole carbons resonate at 95–110 ppm .

- HPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) .

Example Data Interpretation :

For analogous compounds, IR absorption at ~1650 cm⁻¹ corresponds to the pyrrolone carbonyl stretch, while hydroxyl groups show broad peaks at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity, and what contradictions exist in structure-activity relationship (SAR) data?

- Substituent Effects :

- Allyloxy group : Enhances lipophilicity, improving membrane permeability but may reduce aqueous solubility .

- 5-Methylisoxazole : Stabilizes interactions with enzymatic targets (e.g., cyclooxygenase-2 inhibition reported in related pyrrolones) .

- Contradictions :

Q. How can reaction conditions be optimized to resolve conflicting data on byproduct formation during synthesis?

Conflicting reports on byproducts (e.g., dimerization or oxidation products) arise from:

- Oxygen Sensitivity : Allyloxy groups are prone to oxidation; inert atmospheres (N₂/Ar) reduce peroxide formation .

- Catalyst Selection : Sodium hydride minimizes side reactions compared to stronger bases (e.g., LDA) .

- Temperature Gradients : Gradual heating (2°C/min) during cyclization prevents exothermic runaway reactions .

Q. Mitigation Strategies :

Q. What computational and experimental methods are recommended for elucidating the compound’s mechanism of action in biological systems?

- Molecular Docking : Predict binding affinities to targets like COX-2 or NF-κB using software (AutoDock Vina) and crystal structures (PDB: 5IKT) .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., kon/koff rates) .

- Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites in hepatic microsomes to assess metabolic stability .

Case Study :

Analogous pyrrolones showed IC50 values of 12–18 µM against COX-2 in enzyme assays, but computational models overestimated potency by 30–40%, highlighting the need for experimental validation .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for structural confirmation?

Common discrepancies include:

- Dynamic proton exchange : Hydroxyl protons (3-hydroxy group) may broaden or split signals; deuterated DMSO suppresses exchange .

- Rotameric forms : Allyloxy groups exhibit conformational flexibility, leading to split peaks in ¹H NMR; variable-temperature NMR (VT-NMR) at −40°C resolves rotamers .

Q. Validation Protocol :

Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova).

Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.